Thifensulfuron-methyl

Descripción general

Descripción

Thifensulfuron-methyl is a sulfonylurea herbicide developed by DuPont. It is primarily used for the post-emergence control of broad-leaved weeds in crops such as wheat, corn, and soybeans. This compound is known for its high efficacy at very low application rates, making it a popular choice in agricultural practices .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thifensulfuron-methyl is synthesized through a multi-step process. The key steps involve the formation of the sulfonylurea linkage and the introduction of the thiophene ring. The synthesis typically starts with the reaction of 2-chlorothiophene-3-carboxylic acid with methanol to form the methyl ester. This is followed by the reaction with 4-methoxy-6-methyl-1,3,5-triazine-2-amine to form the sulfonylurea linkage .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification .

Análisis De Reacciones Químicas

Types of Reactions: Thifensulfuron-methyl undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to form thifensulfuron acid.

Oxidation: Oxidizing agents can convert this compound to its corresponding sulfoxide or sulfone derivatives.

Reduction: Reducing agents can reduce the sulfonylurea linkage to form amine derivatives.

Major Products Formed:

Hydrolysis: Thifensulfuron acid

Oxidation: Sulfoxide and sulfone derivatives

Reduction: Amine derivatives

Aplicaciones Científicas De Investigación

Thifensulfuron-methyl has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of sulfonylurea herbicides in various chemical reactions.

Biology: Employed in studies to understand the impact of herbicides on plant physiology and weed resistance mechanisms.

Medicine: Investigated for its potential effects on non-target organisms, including its neurotoxicant properties.

Industry: Utilized in the development of new herbicidal formulations and in environmental studies to assess its ecotoxicity and environmental fate

Mecanismo De Acción

Thifensulfuron-methyl exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and growth in susceptible plants. The compound is absorbed through the leaves and roots and translocated to the growing points of the plant, where it inhibits ALS .

Comparación Con Compuestos Similares

- Metsulfuron-methyl

- Chlorsulfuron

- Tribenuron-methyl

Thifensulfuron-methyl stands out due to its selective action and lower environmental impact compared to some other herbicides in the same class.

Actividad Biológica

Thifensulfuron-methyl, a sulfonylurea herbicide, is widely utilized in agricultural practices for its effectiveness in controlling various weed species. Its biological activity is primarily linked to the inhibition of acetolactate synthase (ALS), an enzyme critical for branched-chain amino acid synthesis in plants. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on target and non-target organisms, resistance development, and environmental implications.

This compound operates by inhibiting the enzyme acetolactate synthase (ALS), which is pivotal in the biosynthesis of essential amino acids in plants. The inhibition leads to the cessation of growth and eventual death of susceptible plant species. The herbicide's efficacy is influenced by several factors including concentration, application timing, and environmental conditions.

| Mechanism | Details |

|---|---|

| Target Enzyme | Acetolactate synthase (ALS) |

| Effect on Plants | Inhibition of amino acid synthesis leading to growth cessation |

| Selectivity | Higher toxicity to broadleaf weeds compared to grasses |

Biological Activity Against Weeds

This compound has demonstrated significant effectiveness against a variety of weed species. Research indicates that it is particularly effective against broadleaf weeds while exhibiting lower toxicity to certain grass species.

Case Study: Efficacy Against Common Weeds

In a field study conducted on various weed populations, this compound was tested for its efficacy against common agricultural weeds such as Amaranthus retroflexus and Ipomoea purpurea. Results showed a notable reduction in biomass, with complete control achieved at recommended application rates.

Table 2: Efficacy Data

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 15 | 95 |

| Ipomoea purpurea | 10 | 90 |

| Chenopodium album | 20 | 85 |

Impact on Non-Target Organisms

While this compound is primarily designed for weed control, its impact on non-target organisms has been a subject of investigation. Studies have shown that its toxicity varies significantly among different microbial strains and soil fauna.

Microbial Effects

Research indicates that this compound can inhibit the growth of certain soil bacteria, particularly those involved in nutrient cycling. For instance, a study found that this compound reduced the growth of fluorescent pseudomonads at low concentrations, although some strains exhibited resistance .

Table 3: Toxicity to Soil Microorganisms

| Microbial Strain | Concentration (mg/L) | Growth Reduction (%) |

|---|---|---|

| Pseudomonas fluorescens | 5 | 50 |

| Bacillus subtilis | 10 | 20 |

| Serratia marcescens | 15 | 10 |

Resistance Development

The frequent use of this compound has led to the emergence of resistant weed populations. Mechanisms such as target-site mutations and enhanced metabolic degradation have been identified as significant contributors to this resistance.

Case Study: Resistance in Ipomoea purpurea

A study evaluating resistance levels in Ipomoea purpurea revealed that certain biotypes exhibited enhanced metabolism of this compound, leading to reduced herbicide efficacy. This highlights the need for integrated weed management strategies to mitigate resistance development .

Environmental Considerations

The environmental fate of this compound includes its degradation in soil and water systems. Microbial degradation has been identified as a key process for reducing its persistence in the environment.

Table 4: Degradation Characteristics

| Degradation Pathway | Half-Life (Days) | Microbial Involvement |

|---|---|---|

| Hydrolysis | 14 | Minimal |

| Microbial Degradation | 7 | Significant |

Propiedades

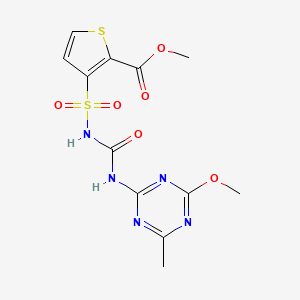

IUPAC Name |

methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O6S2/c1-6-13-10(16-12(14-6)23-3)15-11(19)17-25(20,21)7-4-5-24-8(7)9(18)22-2/h4-5H,1-3H3,(H2,13,14,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTPATJNIAFOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024124 | |

| Record name | Thifensulfuron methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Off-white odorless solid; [HSDB] | |

| Record name | Thifensulfuron-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 2.24X10+3 mg/L at 25 °C | |

| Record name | THIFENSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.580 g/cu cm | |

| Record name | THIFENSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.28X10-10 mm Hg at 25 °C | |

| Record name | THIFENSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white solid | |

CAS No. |

79277-27-3 | |

| Record name | Thifensulfuron methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79277-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thifensulfuron-methyl [ANSI:ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079277273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thifensulfuron methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenecarboxylic acid, 3-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIFENSULFURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VFH25ES6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIFENSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

186 °C | |

| Record name | THIFENSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of thifensulfuron-methyl?

A: this compound is a sulfonylurea herbicide that inhibits acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) [, , , , , , , , , , , , , , , , , ]. This enzyme is critical for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in plants. By inhibiting ALS, this compound disrupts BCAA production, leading to the inhibition of cell division and plant growth, ultimately causing weed death.

Q2: What are the visible symptoms of this compound exposure in sensitive plants?

A: this compound exposure causes a range of symptoms in susceptible plants. These include stunting, chlorosis (yellowing of leaves), and distortion of new growth [, , , , , ].

Q3: How does this compound selectivity between crops and weeds work?

A: this compound's selectivity is based on differences in uptake, translocation, and metabolism between different plant species [, , , ]. Some crops have developed mechanisms to rapidly metabolize the herbicide, rendering it inactive, while susceptible weeds lack these mechanisms.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H14N6O7S2, and its molecular weight is 402.4 g/mol.

Q5: How does temperature affect the degradation of this compound in soil?

A: this compound degradation in soil increases with temperature, but this relationship is not linear across all temperature ranges []. At higher temperatures, both chemical and biological processes contribute to its breakdown.

Q6: Is this compound stable in aqueous solutions?

A: this compound undergoes photodegradation in aqueous solutions when exposed to UV light. This degradation follows pseudo-first-order kinetics and is influenced by factors such as pH and the presence of substances like Fe3+ and H2O2 [].

Q7: Have cases of this compound resistance been reported in weeds?

A: Yes, resistance to this compound has been documented in various weed species, including Alopecurus aequalis (shortawn foxtail) and Amaranthus retroflexus (redroot pigweed) [, , ].

Q8: What are the mechanisms of resistance to this compound in weeds?

A: Resistance mechanisms include target-site mutations in the ALS gene and enhanced herbicide metabolism. One common mutation observed is the substitution of Proline with Serine at position 197 (Pro197Ser) of the ALS enzyme, which reduces the herbicide's binding affinity [, ]. Non-target-site resistance mechanisms, such as reduced uptake or translocation and enhanced metabolism, have also been implicated [, , ].

Q9: Does cross-resistance to other herbicides occur in this compound-resistant weeds?

A: Yes, cross-resistance to other ALS-inhibiting herbicides, such as imazethapyr, flumetsulam, and bispyribac-sodium, is common in this compound-resistant populations []. Additionally, cross-resistance to herbicides with different modes of action, like protoporphyrinogen oxidase (PPO) inhibitors (e.g., lactofen and fomesafen), has also been observed, suggesting multiple resistance mechanisms [, ].

Q10: How are this compound residues in various matrices measured?

A10: Several analytical methods have been developed for detecting and quantifying this compound residues. Common techniques include:

- SPE-HPLC-ESI(+)-MS: This method involves solid-phase extraction (SPE) followed by high-performance liquid chromatography coupled with electrospray ionization mass spectrometry [, ].

- HPLC-ESI-MS: This approach utilizes high-performance liquid chromatography coupled with electrospray ionization mass spectrometry for separation and detection [].

- SPE-HPLC: This method employs solid-phase extraction (SPE) followed by high performance liquid chromatography [].

- Size-exclusion chromatography (SEC) coupled to LC/MS: This technique combines size-exclusion chromatography with reversed-phase liquid chromatography/mass spectrometry for analysis in complex matrices [].

- Differential pulse polarography (DPP): This electrochemical method is based on the reduction of this compound on a dropping mercury electrode, allowing for sensitive detection [].

Q11: What are the primary routes of this compound dissipation in the environment?

A11: this compound dissipates through various mechanisms, including:

- Microbial degradation: Soil microorganisms play a significant role in breaking down this compound [, , ].

- Photodegradation: Exposure to sunlight can degrade this compound in water [, ].

- Hydrolysis: The ester linkage in this compound can undergo hydrolysis, leading to its breakdown, although this process is slow in weakly alkaline waters [].

- Runoff: Surface runoff can transport this compound from treated fields to water bodies [, , ].

Q12: How tolerant are different crops to this compound?

A12: Crop tolerance to this compound varies considerably.

- Wheat and Barley: Generally tolerant to this compound at registered rates [, , ].

- Spring Triticale: Generally tolerant to this compound, except when used with sulfosulfuron-methyl + 2,4-D ester [].

- Soybean: Can tolerate certain rates of this compound, but sequential applications or high rates can cause injury and yield reduction [, , ].

- Maize: Exhibits excellent tolerance to this compound, even at late application stages [].

- Sweet Corn: Tolerance varies among hybrids, with some showing sensitivity and yield reduction [].

- Tomato (Processing): Generally tolerant, but some varieties may experience transient injury and yield reduction at higher rates [].

- Bell Pepper: Tolerant to low rates of this compound when applied post-directed, but higher rates can reduce yield, particularly of the 'Fancy' grade [, ].

- Sweetpotato: Tolerant to pre-transplanting applications of this compound at rates up to 35/35 g ha−1 applied at least 6 weeks before transplanting [].

- Strawberry: Highly sensitive to most sulfonylurea herbicides, including this compound, with foramsulfuron showing potential for POST use [].

- Caladium: Tolerant to halosulfuron applied POST, and further research is needed for other sulfonylurea herbicides [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.